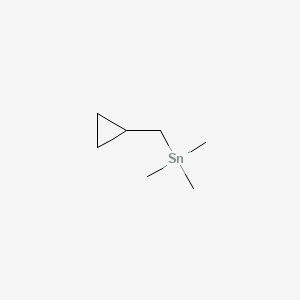
Stannane, (cyclopropylmethyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (cyclopropylmethyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₆Sn It belongs to the class of organometallic compounds where tin is bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (cyclopropylmethyl)trimethyl- typically involves the stannylation of cyclopropylmethyl halides with trimethyltin reagents. One common method is the reaction of cyclopropylmethyl bromide with trimethyltin chloride in the presence of a suitable base, such as sodium hydride, under an inert atmosphere . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired stannane compound.
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (cyclopropylmethyl)trimethyl-, often involves large-scale stannylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (cyclopropylmethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl or trimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted stannanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Stannane, (cyclopropylmethyl)trimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of stannane, (cyclopropylmethyl)trimethyl- involves its interaction with molecular targets through the tin-carbon bonds. The compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, facilitating various chemical transformations. The pathways involved often include the formation of stannyl radicals and their subsequent reactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different substituents.
Cyclopropylmethyl bromide: A precursor in the synthesis of stannane, (cyclopropylmethyl)trimethyl-.
Tributyltin hydride: A commonly used organotin hydride in organic synthesis.
Uniqueness
Stannane, (cyclopropylmethyl)trimethyl- is unique due to its specific combination of cyclopropylmethyl and trimethyl groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
51675-53-7 |
|---|---|
Fórmula molecular |
C7H16Sn |
Peso molecular |
218.91 g/mol |
Nombre IUPAC |
cyclopropylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C4H7.3CH3.Sn/c1-4-2-3-4;;;;/h4H,1-3H2;3*1H3; |
Clave InChI |
CAZNBDANRQXPJU-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



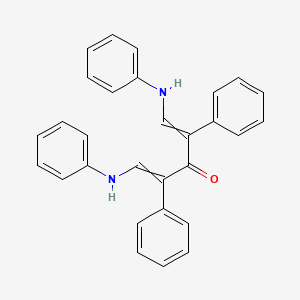
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
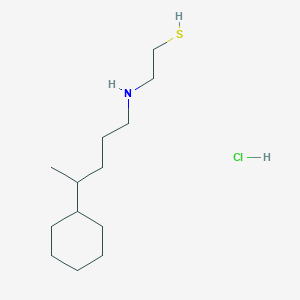
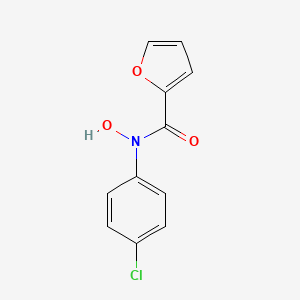
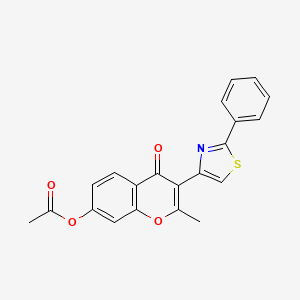

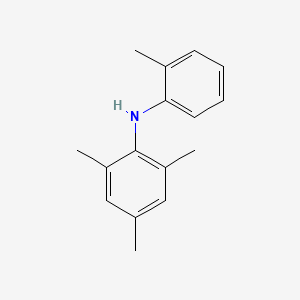
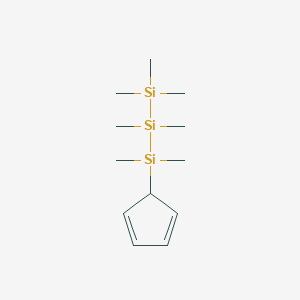
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
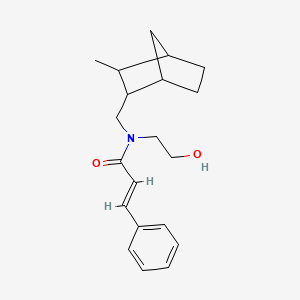
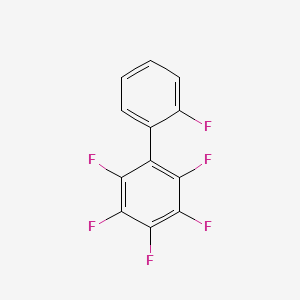
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)

